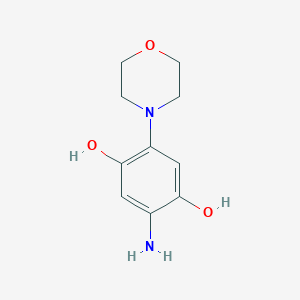
1,4-Benzenediol, 2-amino-5-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, 2-amino-5-(4-morpholinyl)-: is an organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound is characterized by the presence of a benzene ring substituted with two hydroxyl groups, an amino group, and a morpholine ring. It is a derivative of hydroquinone and is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-amino-5-(4-morpholinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with hydroquinone (1,4-benzenediol) as the primary starting material.
Amination: The hydroquinone undergoes amination to introduce the amino group at the 2-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.
Morpholine Substitution: The introduction of the morpholine ring at the 5-position is carried out through a substitution reaction. This step involves the use of morpholine and appropriate catalysts to facilitate the substitution.
Industrial Production Methods
Industrial production of 1,4-Benzenediol, 2-amino-5-(4-morpholinyl)- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and catalysts, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediol, 2-amino-5-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino and morpholine groups
Propriétés
Numéro CAS |
159661-42-4 |
|---|---|
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-amino-5-morpholin-4-ylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14N2O3/c11-7-5-10(14)8(6-9(7)13)12-1-3-15-4-2-12/h5-6,13-14H,1-4,11H2 |
Clé InChI |
PQBWZJVPHJIZDI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C=C(C(=C2)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


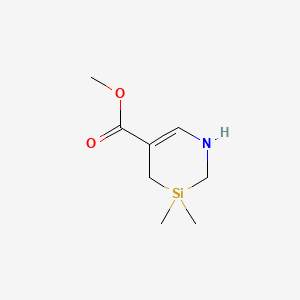
![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)

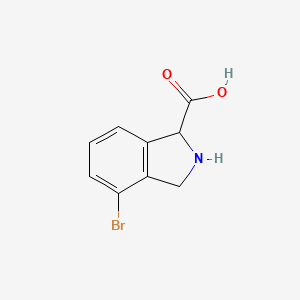
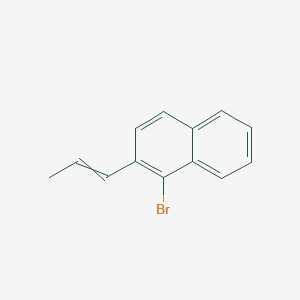
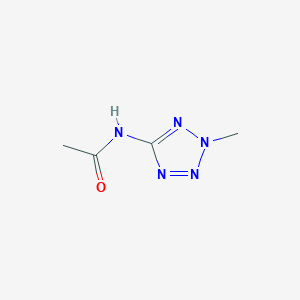
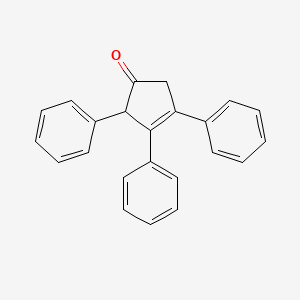
![N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide;ethanesulfonic acid](/img/structure/B14008414.png)
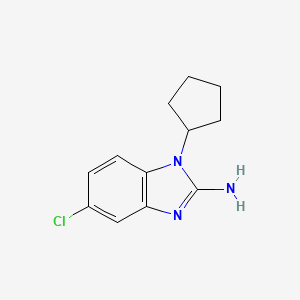
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B14008430.png)
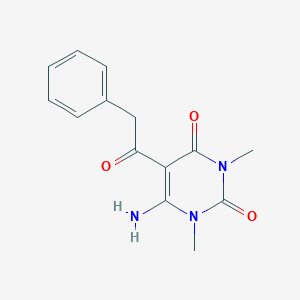
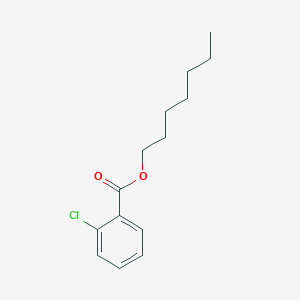
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
